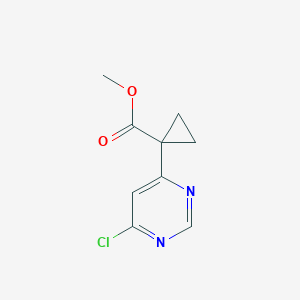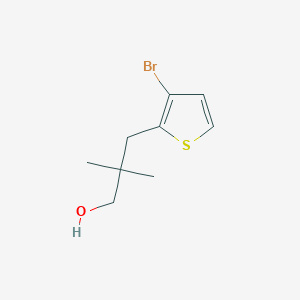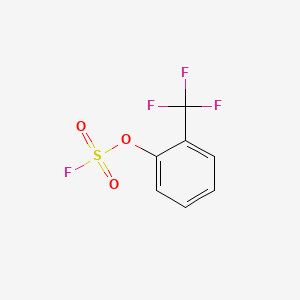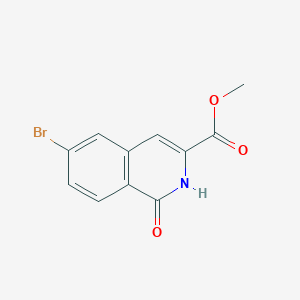
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of oxane (tetrahydropyran) and is characterized by the presence of an ethoxy group and a hydroxyl group attached to the oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of oxane derivatives with ethoxyethanol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions result in the replacement of the ethoxy group with the nucleophile.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, solvents, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-(oxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the ethoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-(oxan-4-yl)ethan-1-ol: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-2-(oxan-4-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-Ethoxy-2-(oxan-4-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ethoxy group provides hydrophobic characteristics, while the hydroxyl group allows for hydrogen bonding and increased reactivity in certain reactions.
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-ethoxy-2-(oxan-4-yl)ethanol |
InChI |
InChI=1S/C9H18O3/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-10H,2-7H2,1H3 |
Clave InChI |
GMGBJNQJECYZML-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CO)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)


![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)


![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)




![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

